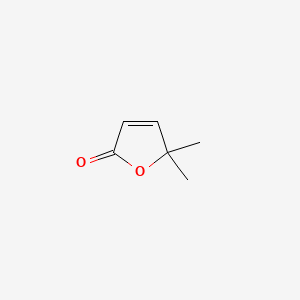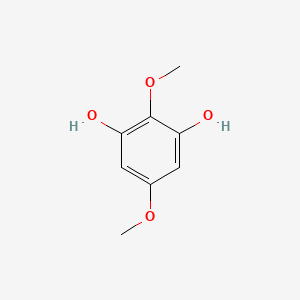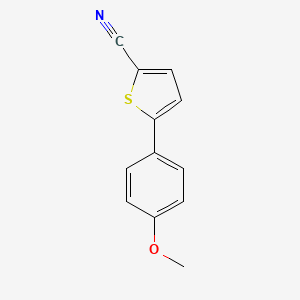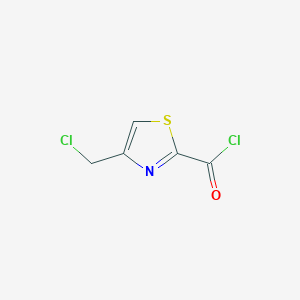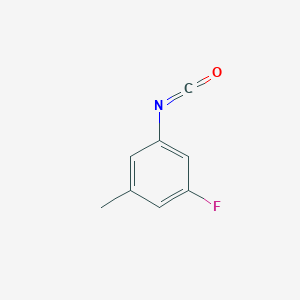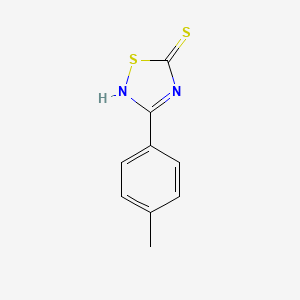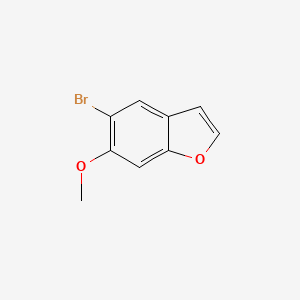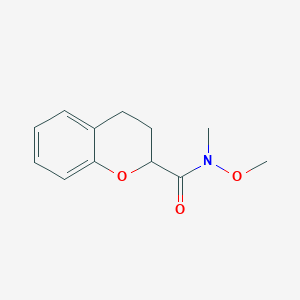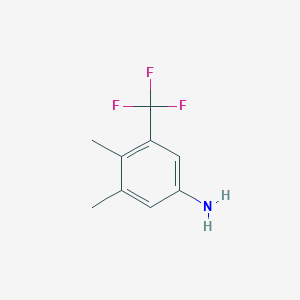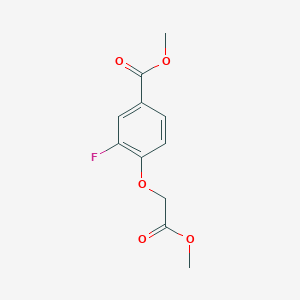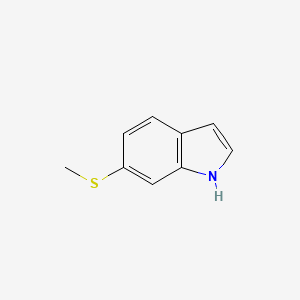
6-(甲硫基)-1H-吲哚
概述
描述
Synthesis Analysis
The synthesis of compounds similar to 6-(methylthio)-1H-Indole has been described in the literature. For instance, the synthesis of oligoribonucleotides containing N6‐alkyladenosines and 2‐methylthio‐N6‐alkyladenosines via post‐synthetic modification of precursor oligomers has been reported . The precursor oligoribonucleotide carrying 6‐methylthiopurine riboside residue was used for the synthesis .科学研究应用
合成和生物活性
- 二氢嘧啶作为合成氧杂烯酮宝石二硫醇和 1,2-二硫醇-3-硫酮的前体:同时带有吲哚和二氢嘧啶核的化合物已被合成,用于其生物和药理活性。吲哚衍生物已被用作合成子来创建具有良好抗菌活性的各种杂环化合物 (Hassan、Zayed 和 Abozied,2020)。
光谱和结构分析
- 3-((乙硫基)(4-硝基苯基)甲基)-1H-吲哚的结构、振动和核磁共振光谱研究:一项研究展示了其通过各种光谱技术对其表征,突出了其在不同研究应用中的潜力 (Bhat、Dar、Ahmad 和 Khan,2017)。
- 新型吲哚衍生物的实验和计算研究:本研究合成了新型基于吲哚的亚胺和胺,并通过光谱和 X 射线衍射技术对其进行了表征。该研究探索了它们在生物、工业和光学应用中的潜力 (Tariq 等人,2020)。
抗菌和生物活性化合物
- 来自台湾红藻的含硫多溴吲哚:一项研究报告了从红藻中分离出新的含硫多溴吲哚,包括 6-(甲硫基)-1H-吲哚的衍生物,并评估了它们对癌细胞的细胞毒性 (El-Gamal、Wang 和 Duh,2005)。
- 吲哚噻嗪酮,一种来自新型粘细菌的吲哚基噻唑基酮:吲哚噻嗪酮是一种吲哚基噻唑基酮,其发现揭示了六种具有潜在抗菌代谢物的吲哚衍生物 (Jansen 等人,2014)。
合成和功能化技术
- 通过钯催化的反应合成和功能化吲哚:这篇综述重点介绍了吲哚(包括 6-(甲硫基)-1H-吲哚)的合成和功能化,强调了钯催化反应在有机化学中的作用 (Cacchi 和 Fabrizi,2005)。
- 在微波辐射下合成和表征 3-乙酰基-2-芳基-5-(6-吲哚)-1,3,4-恶二唑啉:本研究展示了在微波辐射下合成吲哚衍生物,强调了高效创建具有潜在应用的新化合物的过程 (Chen Yu,2009)。
环境和材料应用
- 新型环境友好型防污丙烯酸金属盐树脂的制备和性能研究,该树脂含有吲哚衍生物基团:吲哚衍生物被用于开发用于环境应用的防污树脂,展示了它们在生物领域之外的多功能性 (Chunhua 等人,2020)。
- 基于噻吩并[3,2-b]吲哚的新型导电聚合物:吲哚衍生物(包括与 6-(甲硫基)-1H-吲哚相关的衍生物)的电聚合被探索用于创建新型导电材料,突出了它们在材料科学中的应用 (Mezlova 等人,2005)。
作用机制
Target of Action
The primary target of 6-(methylthio)-1H-Indole, also known as 6-Mercaptopurine, is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which recycles purines to form nucleotides .
Mode of Action
6-(methylthio)-1H-Indole competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) . This inhibition disrupts nucleic acid synthesis by inhibiting purine metabolism .
Biochemical Pathways
The compound affects the purine metabolism pathway, specifically the reactions involving IMP . By inhibiting the conversion of IMP to XMP and AMP, it disrupts the synthesis of nucleic acids, which are essential for cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of 6-(methylthio)-1H-Indole is complex due to its extensive metabolism. It is known that the compound is metabolized by xanthine oxidase, and its bioavailability varies widely . The compound’s active metabolites have a longer elimination half-life
Result of Action
The result of the action of 6-(methylthio)-1H-Indole is the disruption of nucleic acid synthesis, which inhibits cell growth and proliferation . This makes the compound effective in the treatment of conditions characterized by rapid cell growth, such as acute lymphocytic leukemia .
Action Environment
The action, efficacy, and stability of 6-(methylthio)-1H-Indole can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Methotrexate, for example, is known to inhibit xanthine oxidase, which could potentially increase the bioavailability of 6-(methylthio)-1H-Indole . Additionally, genetic factors such as a deficiency in thiopurine S-methyltransferase can increase the risk of side effects
属性
IUPAC Name |
6-methylsulfanyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHQAKYJGTLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600582 | |
| Record name | 6-(Methylsulfanyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylthio)-1H-Indole | |
CAS RN |
202584-22-3 | |
| Record name | 6-(Methylthio)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202584-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methylsulfanyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylsulfanyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



